molecular formula C9H9NOS B573616 1-(1,3-Benzothiazol-4-yl)ethanol CAS No. 181820-04-2

1-(1,3-Benzothiazol-4-yl)ethanol

Cat. No.: B573616
CAS No.: 181820-04-2
M. Wt: 179.237
InChI Key: RGKLQOBIATYNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzothiazol-4-yl)ethanol is an organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a benzothiazole ring substituted with an ethanol group at the fourth position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-4-yl)ethanol typically involves the cyclization of 2-aminothiophenol with aldehydes or their derivatives. One common method includes the use of hydrogen peroxide and hydrochloric acid as catalysts in ethanol at room temperature . Another approach involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene at high pressure . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-4-yl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,3-Benzothiazol-4-yl)ethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(1,3-Benzothiazol-4-yl)ethanol can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.

    Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.

    Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-tubercular agent. What sets this compound apart is its unique combination of an ethanol group with the benzothiazole ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in fluorescence and antibacterial research.

Properties

IUPAC Name

1-(1,3-benzothiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKLQOBIATYNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)SC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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